27-Dehydrowithaferin A is a naturally occurring compound derived from the Withania somnifera plant, commonly known as ashwagandha. This compound is part of the withanolide family, which are steroidal lactones noted for their diverse biological activities. 27-Dehydrowithaferin A has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The synthesis of 27-Dehydrowithaferin A can be approached through both natural extraction and synthetic methodologies. The extraction process typically involves solvent extraction techniques to isolate the compound from plant material. On the synthetic front, several methods have been explored:
The total synthesis often requires multiple steps including functional group transformations and stereochemical considerations to ensure the correct configuration of chiral centers. The use of reagents such as boron trifluoride etherate for ether formation or lithium aluminum hydride for reduction reactions is common in these synthetic pathways.
The molecular formula of 27-Dehydrowithaferin A is . The compound features a steroidal framework with multiple hydroxyl groups and a lactone moiety.
27-Dehydrowithaferin A participates in various chemical reactions that can alter its structure and enhance its pharmacological properties:
Reactions typically involve catalysts or specific conditions (such as temperature and pressure) to drive the desired transformations while minimizing side products.
The mechanism of action of 27-Dehydrowithaferin A is complex and involves multiple pathways:
Studies have shown that 27-Dehydrowithaferin A exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
27-Dehydrowithaferin A (C~28~H~36~O~6~) is a structurally modified withanolide derived from the ergostane-type steroidal lactone framework characteristic of this phytochemical class. This compound is distinguished from its parent molecule, Withaferin A, by the oxidation at the C-27 position, resulting in a conjugated ketone system that alters its biochemical reactivity and biological activity profile. As a specialized metabolite primarily investigated for its unique structural features and differential bioactivity, it represents a significant target for phytochemical structure-activity relationship studies [1] [2] [4].
27-Dehydrowithaferin A is principally associated with plant species within the Solanaceae family, though it occurs less abundantly than its precursor, Withaferin A. While Withania somnifera (Ashwagandha) remains the most studied source, this compound has been identified in:
Table 1: Plant Sources of 27-Dehydrowithaferin A
Plant Species | Common Name | Plant Part | Reference |
---|---|---|---|
Withania somnifera | Ashwagandha | Leaves | [1][3] |
Acnistus arborescens | Gallinero | Leaves | [1][4] |
Vassobia breviflora | - | Aerial parts | [4] |
Cuatresia colombiana | - | Aerial parts | [4] |
These species are predominantly distributed in tropical and subtropical regions across South America, Asia, and Africa. Unlike Withaferin A, which accumulates readily in W. somnifera leaves, 27-Dehydrowithaferin A is typically present in trace quantities in wild-type plants. Its occurrence is often linked to specific environmental stressors or enzymatic activities during secondary metabolism [1] [4] [9].
The compound emerged as a subject of scientific interest following the isolation and structural elucidation of Withaferin A in 1965. Key milestones include:
This historical trajectory underscores its role as a chemical probe for investigating structure-activity relationships within the withanolide class rather than as a primary therapeutic agent [2] [6].
27-Dehydrowithaferin A belongs to the C~28~-steroidal lactones characterized by an ergostane skeleton modified to include a 22,26-seco-lactone (δ-lactone) in the side chain—a hallmark of withanolides [1] [3] [9].
Key Structural Features and Modifications:
Table 2: Structural Comparison of 27-Dehydrowithaferin A and Withaferin A
Structural Feature | Withaferin A | 27-Dehydrowithaferin A |
---|---|---|
C-27 Functional Group | −CH~2~OH (primary alcohol) | C=O (ketone) |
Lactone Ring (E) | Unsaturated δ-lactone | Unsaturated δ-lactone |
Ring A | 2-en-1-one system | 2-en-1-one system |
Ring B | 5β,6β-epoxide | 5β,6β-epoxide |
Molecular Formula | C~28~H~38~O~6~ | C~28~H~36~O~6~ |
This structural modification at C-27 significantly alters the molecule's polarity, electronic distribution, and steric configuration, which in turn profoundly impacts its interactions with biological targets [1] [2] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0